molecular formula C17H13F2NOS B2466844 4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole CAS No. 400087-54-9

4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole

Cat. No. B2466844
M. Wt: 317.35
InChI Key: HRKUQKYDJZRNPG-UHFFFAOYSA-N
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Description

This compound is a thiazole, which is a type of heterocyclic compound. The thiazole ring, a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms, is a key component of this molecule. The molecule also contains a benzyloxy group and a difluorophenyl group attached to the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the benzyloxy and difluorophenyl groups. The exact structure would depend on the positions of these groups on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Applications

  • Antimicrobial Activity : A series of substituted 5,2-bis-thiazoles derivatives were synthesized, including 2-(4-(benzyloxy)phenyl)-4-methyl-5-(4-substituted thiazol-2-yl)thiazole, which exhibited mild to moderate antimicrobial activity against various bacteria (Borde, Jadhav, Dhavse, & Munde, 2018).

  • Synthesis of Hydroxy-Substituted Derivatives : The molecule is used in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, serving as building blocks in drug discovery (Durcik et al., 2020).

  • Fused-Ring Heterocycles Synthesis : It's involved in the synthesis of highly functionalized fused-ring heterocycles, demonstrating its utility in complex chemical syntheses (Silva, Henry, & Pittman, 2012).

  • Ionic Liquids : The compound, particularly its derivatives like 4- and 5-methyl thiazole, is used in the creation of organic ionic liquids which promote reactions like the benzoin condensation (Davis & Forrester, 1999).

Biological and Pharmacological Research

  • Antifungal Activity : The compound is utilized in the synthesis of oxadiazole derivatives with significant antifungal activity against various fungal pathogens (Nimbalkar et al., 2016).

  • Anticancer Research : It serves as a precursor in the synthesis of benzamides with considerable anticancer activity against multiple cancer cell lines (Ravinaik et al., 2021).

  • Antimicrobial and Antiproliferative Activities : The compound is involved in the synthesis of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, showing promising antimicrobial and antiproliferative activities (Mansour et al., 2020).

  • Antioxidant Investigation : It's used in the synthesis of hydrazones with notable antimicrobial and antioxidant properties (Nastasă et al., 2015).

  • Molecular Aggregation Studies : Research on molecular aggregation in various systems utilizes derivatives of this compound, contributing to understanding molecular interactions (Matwijczuk et al., 2016).

  • Corrosion Inhibition : Thiazole derivatives, including those related to the compound , have been studied for their efficacy as corrosion inhibitors in various acid solutions (Quraishi & Sharma, 2005).

Future Directions

The study of thiazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could potentially explore the biological activity of this compound, or investigate its potential uses in other areas .

properties

IUPAC Name

2-(2,6-difluorophenyl)-5-methyl-4-phenylmethoxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NOS/c1-11-16(21-10-12-6-3-2-4-7-12)20-17(22-11)15-13(18)8-5-9-14(15)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKUQKYDJZRNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=CC=C2F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole

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